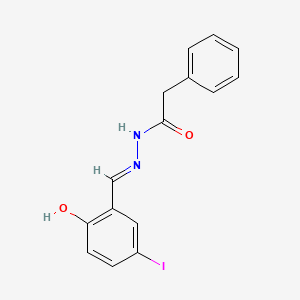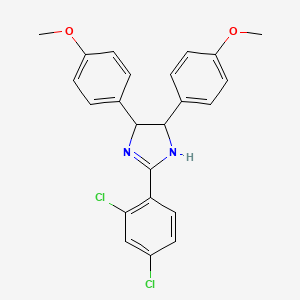![molecular formula C19H23NO5S B6028045 propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6028045.png)
propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate, also known as PDPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. PDPAC is a thiophene-based compound that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further study in animal models and potentially in clinical trials. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its activity.
Direcciones Futuras
There are a number of future directions for the study of propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate. One potential direction is to investigate its potential applications in the treatment of other types of cancer, such as breast cancer or lung cancer. Another potential direction is to investigate its potential applications in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies based on its activity.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and anti-Alzheimer's effects, among others. While its mechanism of action is not fully understood, further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves a multi-step process that starts with the preparation of 4-methoxyphenol, which is then converted to 4-methoxyphenylacetic acid. The acid is then converted to 4-methoxyphenylacetic acid chloride, which is reacted with 2-amino-4,5-dimethylthiophene to form the intermediate product. The intermediate is then reacted with propylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
Propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
Propiedades
IUPAC Name |
propyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-5-10-24-19(22)17-12(2)13(3)26-18(17)20-16(21)11-25-15-8-6-14(23-4)7-9-15/h6-9H,5,10-11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFPJTMGRXWBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6027975.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B6027996.png)

![1-[(5-chloro-2-thienyl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6028009.png)
![N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6028011.png)
![9-(4-chlorophenyl)-7-cyclopropylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6028014.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(4-morpholinyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6028026.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(2-chlorophenyl)ethyl]propanamide](/img/structure/B6028035.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6028038.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]propanamide](/img/structure/B6028051.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B6028058.png)